N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group and a tetrahydroisoquinolinyloxy moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-23-11-10-15-16(21(23)25)6-5-7-18(15)28-13-20(24)22-17-9-8-14(26-2)12-19(17)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWJEVHPJNEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a dimethoxyphenyl group and a tetrahydroisoquinoline derivative, which are known for their diverse biological activities.
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4 |
| Molecular Weight | 358.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage related to various diseases.
- Neuroprotective Effects : Research indicates that the tetrahydroisoquinoline moiety may contribute to neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was used to assess the inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Study on Antioxidant Activity :
- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.
- Results : The compound demonstrated a dose-dependent scavenging effect, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
-
Neuroprotective Study :
- Objective : Investigate the neuroprotective effects in a model of oxidative stress-induced neuronal damage.
- Results : Treatment with the compound significantly reduced neuronal cell death and inflammation markers, highlighting its potential for neurodegenerative disease intervention.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide exhibit anticonvulsant properties. For instance, studies on structurally related compounds have demonstrated efficacy in animal seizure models. These compounds often target voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. The tetrahydroisoquinoline derivative has been associated with neuroprotection in various models of neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Pain Management
Preliminary studies indicate that derivatives of this compound may also possess analgesic properties. By acting on pain pathways within the central nervous system, these compounds could offer new avenues for pain management therapies .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various derivatives related to this compound using maximal electroshock seizure tests in rodent models. Results indicated that certain modifications to the structure significantly enhanced anticonvulsant activity compared to standard treatments such as phenobarbital .
Case Study 2: Neuroprotective Mechanisms
In another research effort focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from glutamate-induced toxicity. The findings suggested that these compounds could effectively reduce cell death and promote survival in neurodegenerative disease models .
Table 1: Comparative Anticonvulsant Activity
| Compound Name | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| Phenobarbital | 22 | GABA receptor modulation |
| N-(2,4-Dimethoxyphenyl)-... | 8.9 | Sodium channel inhibition |
| Other Derivative | 13–21 | Sodium channel modulation |
Table 2: Neuroprotective Effects
| Compound Name | Cell Viability (%) | Model Used |
|---|---|---|
| Control | 100 | Normal neuronal cells |
| N-(2,4-Dimethoxyphenyl)-... | 75 | Glutamate toxicity model |
| Other Derivative | 85 | Oxidative stress model |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly modulate biological activity and physicochemical properties.
Key Observations :
- Methoxy vs.
- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to resistance to cytochrome P450 oxidation.
- Sulfamoyl and Biphenyl Moieties : The sulfamoyl group in may target sulfotransferases or kinases, while biphenyl extensions increase steric bulk, affecting receptor interactions.
Modifications in the Tetrahydroisoquinolinyloxy Core
The tetrahydroisoquinolinyloxy moiety is a critical pharmacophore.
Key Observations :
- Ethyl vs. Benzyl Substitution : The target compound’s 2-ethyl group may reduce steric hindrance compared to fluorobenzyl groups in , facilitating receptor access.
- Thiazolidinone Derivatives: Compounds like demonstrate how core heterocycles (e.g., thiazolidinone) diversify bioactivity, though this diverges from the tetrahydroisoquinolinyloxy focus .
Pharmacological Activity Insights
- Anti-Exudative Potential: Acetamide derivatives (e.g., ) show dose-dependent anti-exudative activity comparable to diclofenac sodium. Substituent polarity (methoxy vs. methyl) may influence efficacy in inflammation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
